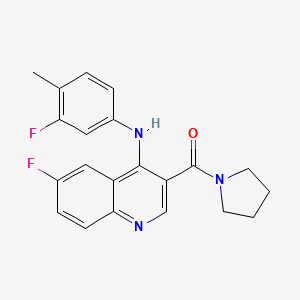
(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial properties. The presence of fluorine atoms can significantly affect the chemical and physical properties of these compounds, often enhancing their biological activity and stability.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by various functionalization reactions. For example, the synthesis of 6-methoxy-4-quinolone (6-MOQ) involves the oxidation of 5-methoxyindole-3-acetic acid, which could be analogous to the synthesis of the target compound by introducing fluorine atoms and additional functional groups at specific positions on the quinoline ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as the positions of the fluorine atoms and the pyrrolidine methanone side chain, will influence the electronic distribution and overall molecular conformation, which in turn affects the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing fluorine atoms can make certain positions on the quinoline ring more susceptible to nucleophilic attack. Additionally, the pyrrolidine ring can be involved in reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and fluorescence, are influenced by their functional groups. For instance, 6-MOQ shows strong fluorescence and high stability against light and heat, which suggests that the target compound may also exhibit similar properties, potentially useful in biomedical applications. The fluorine atoms are likely to increase the compound's lipophilicity, which can affect its pharmacokinetic properties .
科学的研究の応用
Analytical Techniques and Pharmacokinetics :A study detailed the development of an LC-MS/MS method for determining the concentration of ZCJ14, a novel diarylurea moiety-containing drug with a structure similar to the compound of interest, in rat plasma. This method was used to explore the pharmacokinetic characteristics of ZCJ14, providing essential insights into the drug's behavior in biological systems. The validated method offers a reliable approach for quantitative analysis and could be beneficial for similar drugs containing the diarylurea moiety (Zuo et al., 2020).
Antimicrobial and Mosquito Larvicidal Activities :Research has indicated that compounds structurally related to the compound demonstrate significant antibacterial, antifungal, and mosquito larvicidal activities. For instance, synthesized compounds structurally akin to quinoline derivatives showed potent activity against various bacterial and fungal strains and were lethal to mosquito larvae (Rajanarendar et al., 2010). Similarly, novel furochromone derivatives, including quinoline scaffolds, presented excellent antimicrobial properties and improved permeability to inhibit different bacteria and fungi (Abu‐Hashem & Al-Hussain, 2022).
Solid-State Characterization and Polymorphism :Compounds like compound A, an NR2B selective N-methyl d-aspartate (NMDA) antagonist structurally similar to the compound of interest, exhibited polymorphism, with at least two identified forms. Through X-ray diffractometry, DSC, and VT-PXRD, it was determined that there are at least three polymorphic forms of compound A, shedding light on the solid-state properties of similar compounds (Kojima et al., 2008).
Synthesis and Antiviral Properties Against SARS-CoV-2 :A study reported the design and synthesis of small molecules using quinoline scaffolds, structurally similar to the compound , to address therapeutic options for SARS-CoV-2. Among the synthesized conjugates, some displayed high potency against SARS-CoV-2, indicating the potential antiviral applications of similar compounds (Seliem et al., 2021).
特性
IUPAC Name |
[6-fluoro-4-(3-fluoro-4-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-13-4-6-15(11-18(13)23)25-20-16-10-14(22)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNQQEAMKLIFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499983.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
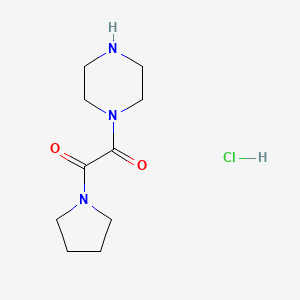
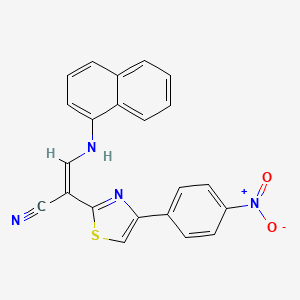
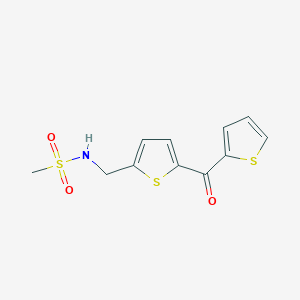
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)
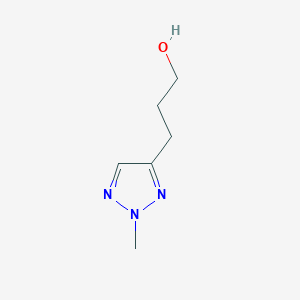
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)